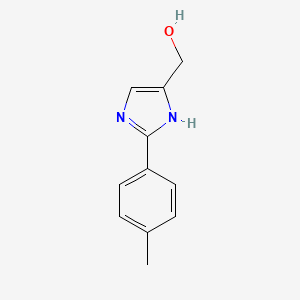
2-(p-Tolyl)imidazole-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Tolyl)imidazole-5-methanol is a chemical compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)imidazole-5-methanol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzaldehyde with glyoxal and ammonium acetate in the presence of a suitable catalyst can yield the desired imidazole derivative . The reaction typically requires heating and may be carried out in solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(p-Tolyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of 2-(4-Methylphenyl)-5-carboxyimidazole.
Reduction: Formation of 2-(4-Methylphenyl)-5-methylimidazole.
Substitution: Formation of halogenated derivatives such as 2-(4-Bromomethylphenyl)-5-hydroxymethyl-imidazole.
Aplicaciones Científicas De Investigación
2-(p-Tolyl)imidazole-5-methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(p-Tolyl)imidazole-5-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylsulfonylphenyl)-imidazole: Similar structure but with a sulfonyl group instead of a hydroxymethyl group.
2-(4-Methylphenyl)-imidazole: Lacks the hydroxymethyl group.
2-(4-Methylphenyl)-5-methylimidazole: Contains a methyl group instead of a hydroxymethyl group.
Uniqueness
2-(p-Tolyl)imidazole-5-methanol is unique due to the presence of both the 4-methylphenyl and hydroxymethyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
[2-(4-methylphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)11-12-6-10(7-14)13-11/h2-6,14H,7H2,1H3,(H,12,13) |
Clave InChI |
NWXSBLKHDZDTRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC=C(N2)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(Benzyloxy)methyl]-1-Boc-piperidine](/img/structure/B8673729.png)
![1-Boc-4-[Hydroxy-(4-methoxyphenyl)methyl]piperidine](/img/structure/B8673730.png)




![2-(Methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B8673765.png)
![5-Methyl-7-phenyl-2-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyrimidine](/img/structure/B8673775.png)
